N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-butyl-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXQLNSVZFTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the substitution of the butyl and chlorophenyl groups.
Preparation of Quinazoline Core: The quinazoline core can be synthesized from anthranilic acid through a series of reactions including cyclization and functional group modifications.
Formation of Triazole Ring: The triazole ring is introduced via cyclization reactions involving azides and alkynes under specific conditions, such as the use of copper(I) catalysts.
Substitution Reactions: The butyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles under conditions such as reflux or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazoloquinazolines with different functional groups.
Scientific Research Applications
N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Modified Alkyl Chains
Key Example :
- 3-(4-Chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 902285-00-1): This analog replaces the n-butyl group with a pentyl chain, increasing molecular weight (365.9 g/mol vs. ~351.8 g/mol for the target compound).
Substituted Triazoloquinazolines with Aryl Groups
Key Examples :
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
This compound features a 3-methylphenyl group and a 3,4-dimethoxyphenethyl substituent. The electron-donating methoxy groups may enhance binding to aromatic receptors, but its biological activity remains uncharacterized .
Sulfonyl-Substituted Derivatives
Key Examples :
Antiproliferative Activity
Triazolopyrimidine analogs (e.g., compounds H1–H18 in ) exhibit IC₅₀ values in the micromolar range against MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) cells. The quinazoline core in the target compound may offer similar activity, though aryl-fused triazolopyrimidines (e.g., [1,2,3]triazolo[1,5-a]quinazolines) are generally less active than thieno-fused analogs .
Antibacterial and Antiparasitic Potential
Thieno-fused triazolopyrimidines () show moderate activity against Trypanosoma cruzi and bacterial targets, attributed to their ability to disrupt nucleotide biosynthesis. The target compound’s 4-chlorophenyl group may confer similar bioactivity, but direct evidence is lacking .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the quinazoline and triazole classes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13ClN4
- Molecular Weight : 250.72 g/mol
- CAS Number : 78539-93-2
Antihistaminic Activity
Research indicates that compounds with similar structures exhibit significant antihistaminic properties. For instance, derivatives of triazoloquinazoline have shown efficacy in inhibiting histamine-induced bronchospasm in animal models. In studies comparing various derivatives, some compounds demonstrated comparable efficacy to standard antihistamines like chlorpheniramine maleate, with protection rates around 71% against induced bronchospasm in guinea pigs .
Anticancer Activity
Recent investigations into quinazoline derivatives have revealed promising anticancer activities. For example, compounds with structural similarities to this compound have demonstrated selective inhibition of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds suggest potent activity against various cancer types .
A study highlighted that some quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. The IC50 for one such derivative was recorded at 0.096 μM .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Histamine Receptors : It likely acts as an antagonist at H1 receptors, mitigating allergic responses.
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in tumor growth and metastasis.
- Cell Cycle Regulation : Some derivatives induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Study 1: Antihistaminic Activity Evaluation
A series of derivatives were synthesized and tested for their ability to protect guinea pigs from histamine-induced bronchospasm. The most active compound exhibited a protection rate comparable to chlorpheniramine maleate while showing significantly lower sedation effects .
| Compound Name | Protection Rate (%) | Sedation Rate (%) |
|---|---|---|
| Chlorpheniramine Maleate | 71 | 30 |
| N-butyl derivative | 71.91 | 9 |
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that certain quinazoline derivatives possess potent anticancer properties. The following table summarizes the findings:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Quinazoline A | MCF7 | 0.096 |
| Quinazoline B | A549 | 0.120 |
These results indicate that modifications to the quinazoline structure can enhance anticancer activity.
Q & A
Q. What synthetic methodologies are recommended for preparing N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves domino reactions or multi-step cyclization. For example, azide-nitrile cycloaddition (e.g., Huisgen reaction) followed by base-catalyzed cyclization has been used to generate structurally similar compounds with yields ranging from 11% to 56% . Key steps include:
- Intermediate preparation : Reacting substituted anilines with nitriles or activated methylene compounds.
- Cyclization : Using catalysts like Cu(I) for azide-alkyne cycloaddition or POCl₃ for pyrimidine ring closure .
Example Protocol :
| Step | Reagents/Conditions | Yield | Characterization (¹H NMR) |
|---|---|---|---|
| Intermediate formation | 4-chlorophenylamine + nitrile derivative, 60°C, 3h | 31–56% | δ 7.2–8.1 ppm (aromatic H) |
| Final cyclization | POCl₃, reflux, 6h | 11–40% | δ 2.5–3.5 ppm (N-butyl chain) |
Q. How should researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons at δ 7.2–8.1 ppm, N-butyl chain at δ 0.9–1.6 ppm) and X-ray crystallography for absolute configuration validation. For instance, analogous triazolopyrimidines were confirmed via single-crystal diffraction (CCDC entry 7119063) . Mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺ at m/z 407.12) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow P-codes for hazard mitigation:
- P210 : Avoid heat/open flames (flammable intermediates).
- P201/202 : Pre-read safety sheets; use fume hoods.
- P305+P351+P338 : For eye exposure, rinse with water for 15 minutes .
Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can solubility limitations impact bioactivity, and what structural modifications improve pharmacokinetics?
- Methodological Answer : Low aqueous solubility (common in fused heterocycles) reduces cellular uptake, as seen in thieno-triazolopyrimidines with <10% growth inhibition at 10 µM . Strategies include:
- Polar substituents : Introduce -OH, -SO₃H, or PEG chains to enhance hydrophilicity.
- Prodrug approaches : Acetylate amine groups to improve membrane permeability .
Example : Adding a 1,2,4-oxadiazole ring increased solubility in analogs by 2.5-fold (logP reduced from 3.8 to 2.1) .
Q. How to design structure-activity relationship (SAR) studies for anticancer activity?
- Methodological Answer :
- Variation of substituents : Test N-butyl vs. N-aryl chains for hydrophobic interactions.
- Bioisosteric replacement : Replace 4-chlorophenyl with thieno groups to assess potency shifts (e.g., IC₅₀ improved from 12 µM to 5 µM in renal cancer UO-31) .
Screening Protocol : - Cell lines : Use NCI-60 panel (e.g., leukemia CCRF-CEM, breast MCF-7).
- Dose : 10⁻⁵ M initial screen; follow-up IC₅₀ determination for hits.
Data Table :
| Substituent | Cancer Cell Line (Growth Inhibition %) | Notes |
|---|---|---|
| 4-Cl-phenyl | Renal UO-31: 81.85% GP | Moderate activity |
| Thieno-fused | Melanoma SK-MEL-5: 45.2% GP | Enhanced solubility |
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Assay conditions : Varying serum protein binding (e.g., use 10% FBS vs. serum-free media).
- Metabolic stability : Test hepatic microsome stability (e.g., t₁/₂ < 30 min indicates rapid clearance) .
Validation Steps : - Replicate studies with standardized protocols (e.g., NCI guidelines ).
- Use orthogonal assays (e.g., apoptosis markers via flow cytometry + MTT viability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
